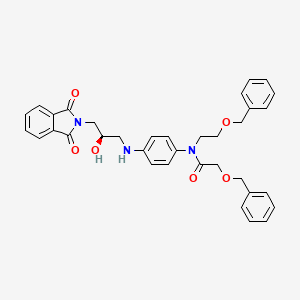
(R)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes benzyloxy groups and a dioxoisoindolinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol typically involves multiple steps, including the formation of benzyloxy intermediates and the incorporation of the dioxoisoindolinyl group. Common synthetic routes may include:
Formation of Benzyloxy Intermediates: This step involves the reaction of benzyl alcohol with appropriate reagents to form benzyloxy groups.
Incorporation of Dioxoisoindolinyl Group: This step involves the reaction of phthalic anhydride with amines to form the dioxoisoindolinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dioxoisoindolinyl moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
作用機序
The mechanism of action of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups and dioxoisoindolinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban: This compound shares structural similarities but lacks the diol group, leading to different chemical and biological properties.
(S)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol: The stereoisomer of the compound, which may exhibit different biological activity due to its different spatial arrangement.
Uniqueness
The uniqueness of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
特性
分子式 |
C35H35N3O6 |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
N-[4-[[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]amino]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C35H35N3O6/c39-30(22-38-34(41)31-13-7-8-14-32(31)35(38)42)21-36-28-15-17-29(18-16-28)37(19-20-43-23-26-9-3-1-4-10-26)33(40)25-44-24-27-11-5-2-6-12-27/h1-18,30,36,39H,19-25H2/t30-/m1/s1 |
InChIキー |
PZLDFTOPLIWCTB-SSEXGKCCSA-N |
異性体SMILES |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


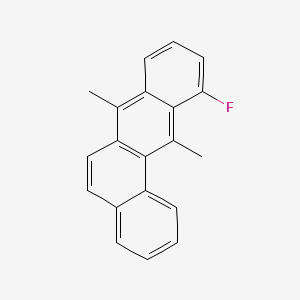
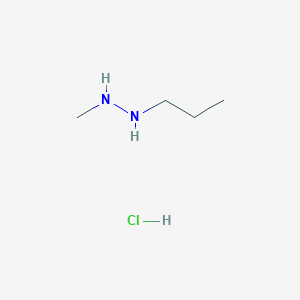
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
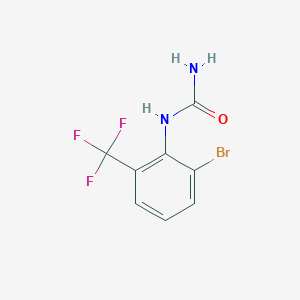

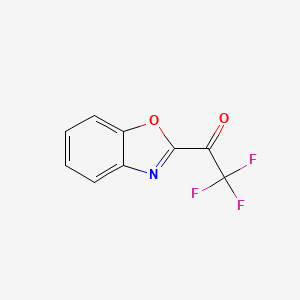
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)

![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
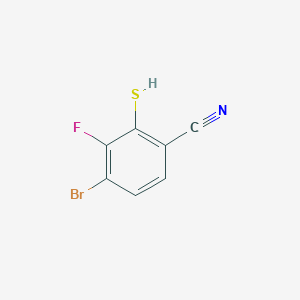
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
